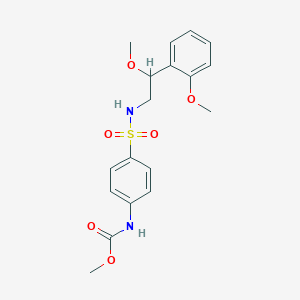

methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate is a sulfonamide-carbamate hybrid compound characterized by a central phenyl ring substituted with a sulfamoyl group linked to a 2-methoxy-2-(2-methoxyphenyl)ethyl moiety and a methyl carbamate ester. This structure combines sulfonamide’s bioactivity with carbamate’s hydrolytic stability, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

methyl N-[4-[[2-methoxy-2-(2-methoxyphenyl)ethyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S/c1-24-16-7-5-4-6-15(16)17(25-2)12-19-27(22,23)14-10-8-13(9-11-14)20-18(21)26-3/h4-11,17,19H,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVODFZRZSBAEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-methoxyphenyl ethylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride intermediate.

Coupling with 4-Aminophenyl Carbamate: The sulfamoyl chloride intermediate is then reacted with 4-aminophenyl carbamate under basic conditions to form the desired product.

Methylation: The final step involves methylation of the hydroxyl groups using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbamate or sulfamoyl groups, potentially converting them into amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Methoxybenzoic acids or methoxybenzaldehydes.

Reduction: Amines or alcohols derived from the carbamate and sulfamoyl groups.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism by which methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The presence of the carbamate and sulfamoyl groups suggests it could form hydrogen bonds or ionic interactions with its molecular targets, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with key analogs:

Ethyl (4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC)

- Structure : Ethyl carbamate linked to a phenylsulfamoyl-thiazole group.

- Applications : Demonstrated 92% corrosion inhibition efficiency for mild steel in 0.1M HCl at 200 ppm .

- Key Differences :

- Substituent : Thiazole ring (electron-rich heterocycle) vs. 2-methoxy-2-(2-methoxyphenyl)ethyl group (bulky, methoxy-rich substituent).

- Bioactivity : TSPC’s corrosion inhibition stems from thiazole’s electron-donating properties, whereas the methoxy groups in the target compound may enhance solubility or receptor binding in biological systems.

Methyl N-(4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonyl)carbamate (CAS 21165-77-5)

- Structure : Methyl carbamate linked to a sulfonamide group and a 5-chloro-2-methoxybenzamide side chain.

- Applications : Registered as a pharmaceutical impurity (Glipizide EP Impurity B) .

- Key Differences: Substituent: Chlorinated benzamide vs. non-chlorinated dimethoxyethyl group. Stability: The chlorine atom in the benzamide may reduce metabolic stability compared to the methoxy-rich substituent in the target compound.

7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Structure : Pyrrolopyrimidine core with sulfamoylphenyl and 2-methoxyphenyl groups.

- Applications: Anticancer agent targeting kinase enzymes, with IC₅₀ values in the nanomolar range .

- Key Differences :

- Core Structure : Rigid pyrrolopyrimidine vs. flexible carbamate-phenyl scaffold.

- Bioactivity : The pyrrolopyrimidine derivative’s planar structure enhances DNA intercalation, while the carbamate in the target compound may favor hydrolytic release of bioactive sulfonamide intermediates.

Structural and Functional Analysis Table

Biological Activity

Methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential applications in various fields, including medicinal chemistry and biological research. Its unique structure, which incorporates carbamate and sulfamoyl functionalities, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C16H20N2O5S

- CAS Number : 1448070-92-5

Structural Features

- Carbamate Group : Imparts reactivity and potential for enzyme inhibition.

- Sulfamoyl Group : Enhances solubility and may contribute to biological interactions.

- Methoxy Groups : Increase lipophilicity and may influence the compound's pharmacokinetics.

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neural transmission .

- Modulation of Biological Pathways : The compound may modulate various cellular pathways by interacting with receptors or other proteins involved in signaling cascades. This could have implications for treating conditions like cancer or inflammation.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study evaluated the compound's inhibitory effects on AChE and butyrylcholinesterase (BChE). The results indicated that derivatives of carbamate compounds exhibited moderate to strong inhibition, with IC50 values ranging from 1.60 µM to 311 µM, demonstrating potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Research into the anticancer properties of carbamate derivatives revealed that certain structural modifications could enhance cytotoxicity against cancer cell lines. The mechanism involved DNA interaction leading to replication inhibition, suggesting a pathway for developing anticancer therapies .

Data Table: Biological Activity Summary

| Biological Activity | Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 38.98 | Increased acetylcholine levels |

| BChE Inhibition | Butyrylcholinesterase | 1.60 | Potential treatment for Alzheimer's |

| Cytotoxicity | Cancer Cell Lines | Varies | Induces apoptosis in tumor cells |

Research Applications

This compound has several applications in research:

- Medicinal Chemistry : Investigated as a lead compound for developing new drugs targeting neurodegenerative diseases.

- Biological Research : Used to study enzyme kinetics and mechanisms of action in biochemical pathways.

- Material Science : Explored for potential applications in creating novel materials due to its unique chemical properties .

Q & A

Q. What statistical approaches validate reproducibility in spectroscopic data?

- Methodological Answer :

- Principal Component Analysis (PCA) : Cluster NMR/FT-IR data from multiple batches to detect outliers. >95% variance in the first two components indicates consistency .

- Cross-Validation : Compare peak integrals across 3 independent syntheses; relative standard deviation (RSD) <5% confirms reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.